Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Description
Properties
IUPAC Name |
ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8P2/c1-6-17-12(14)11-13(22(15,18-7-2)19-8-3)23(16,20-9-4)21-10-5/h13H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYNURFGOPDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570579 | |
| Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-29-4 | |
| Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Ethyl 3,3-bis(diethoxyphosphoryl)propanoate" synthesis pathway
Part 1: Executive Summary & Strategic Utility
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (CAS: 1112-29-4) is a critical geminal bisphosphonate intermediate. Structurally, it consists of a propanoate backbone featuring two phosphonate groups on the
This guide details the Carbanion Alkylation Pathway , the most robust and scalable method for synthesizing this compound. Unlike Michael addition routes which often yield monophosphonates, this pathway utilizes the high acidity of the methylene proton in tetraethyl methylenebisphosphonate (
Part 2: Retrosynthetic Analysis & Mechanistic Logic
To design a self-validating synthesis, we must first deconstruct the target molecule.
Target Structure:
Disconnection Logic:
-
Primary Disconnection: The C-C bond between the bisphosphonate methine carbon (
) and the acetate methylene carbon ( ). -
Synthons:
-
Nucleophile: Tetraethyl methylenebisphosphonate anion
. -
Electrophile: Ethyl bromoacetate
.
-
Mechanistic Pathway:
The reaction proceeds via an
Figure 1: Mechanistic pathway for the alkylation of tetraethyl methylenebisphosphonate.
Part 3: Experimental Protocol (Step-by-Step)
This protocol is optimized for a 10 mmol scale but is linearly scalable. It prioritizes moisture control to prevent quenching of the carbanion intermediate.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (10 mmol scale) | Role |
| Tetraethyl methylenebisphosphonate | 288.21 | 1.0 | 2.88 g (approx. 2.7 mL) | Substrate |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.1 | 0.44 g | Base |
| Ethyl Bromoacetate | 167.00 | 1.1 | 1.84 g (approx. 1.2 mL) | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 30-50 mL | Anhydrous Solvent |
| Ammonium Chloride (sat. aq.) | - | Quench | 20 mL | Quenching Agent |
Detailed Workflow
Step 1: System Preparation (Critical for Reproducibility)
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to 0°C using an ice/water bath.
-
Why: The carbanion intermediate is sensitive to moisture. Water will protonate the intermediate, regenerating the starting material.
Step 2: Carbanion Formation
-
Add Sodium Hydride (60% dispersion) (0.44 g, 11 mmol) to the flask.
-
Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional but recommended for easier workup).
-
Add anhydrous THF (20 mL).
-
Add Tetraethyl methylenebisphosphonate (2.88 g, 10 mmol) dropwise over 15 minutes.
-
Observation: Vigorous evolution of hydrogen gas (
).
-
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.
-
Checkpoint: The solution should become clear or slightly distinctive in color (often pale yellow), indicating complete deprotonation.
-
Step 3: Alkylation
-
Cool the mixture back to 0°C.
-
Add Ethyl Bromoacetate (1.84 g, 11 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.
-
-
Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or
NMR. The starting material signal ( ~18-20 ppm) should shift to the product signal ( ~22-25 ppm).
-
Step 4: Workup & Isolation
-
Quench the reaction carefully with saturated
solution (20 mL). -
Extract the aqueous layer with Ethyl Acetate or DCM (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is often sufficiently pure (approx. 90%). For analytical purity, purify via vacuum distillation (high vacuum required due to high boiling point) or flash column chromatography (Eluent: 5-10% Methanol in DCM).
Figure 2: Operational workflow for the batch synthesis.
Part 4: Characterization & Quality Control
To validate the synthesis, compare analytical data against established literature values [1][2].
| Parameter | Expected Value | Diagnostic Note |
| Physical State | Yellowish viscous oil | |
| Yield | 70 - 85% | Lower yields indicate incomplete deprotonation or moisture ingress. |
| Singlet indicates equivalent phosphorus atoms. | ||
| Key diagnostic: Integration of ethoxy groups vs. backbone protons. | ||
| Mass Spec (ESI) | Molecular Formula: |
Troubleshooting:
-
Issue: Recovery of starting material.
-
Cause: Incomplete deprotonation. Ensure NaH is fresh and reaction time is sufficient before adding the electrophile.
-
-
Issue: Formation of dialkylated byproduct.
-
Cause: Excess base or electrophile. Maintain strict 1.0 : 1.1 stoichiometry.
-
Part 5: Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Handle under inert atmosphere.
-
Ethyl Bromoacetate: A potent lachrymator and alkylating agent.[5] Use only in a well-ventilated fume hood.
-
Exotherms: The alkylation step is exothermic; uncontrolled addition can lead to thermal runaway.
References
-
Hernández-Vázquez, E., et al. (2012). "Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters." Beilstein Journal of Organic Chemistry, 8, 1736–1746.
-
Touil, S., et al. (2018). "Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate." ResearchGate.[6]
-
PubChem Compound Summary for CID 1112-29-4. "Ethyl 3,3-bis(diethoxyphosphoryl)propanoate."[3]
Sources
An In-depth Technical Guide to Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate, a complex organophosphorus compound. It is critical to note that this specific molecule is not extensively documented in mainstream chemical literature or databases.[1] Therefore, this document has been constructed by a Senior Application Scientist to provide authoritative, field-proven insights based on established principles of organic chemistry and data from closely related structural analogs.
The guide infers the compound's properties, synthetic routes, and reactivity by drawing parallels to geminal bisphosphonates and related phosphonate esters. We will explore a plausible synthetic pathway, predict its spectroscopic signature, and detail its most probable application as a reagent in carbon-carbon bond-forming reactions, specifically the Horner-Wadsworth-Emmons reaction. All protocols and claims are grounded in fundamental chemical theory and supported by references to well-characterized processes and molecules, ensuring a trustworthy and scientifically rigorous resource for researchers and drug development professionals.
Chemical Identity and Structure
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a geminal bisphosphonate, meaning it features two phosphonate groups attached to the same carbon atom. This structure imparts unique reactivity, particularly concerning the acidity of the proton on the carbon atom situated between the two phosphorus centers.
-
IUPAC Name: ethyl 3,3-bis(diethoxyphosphoryl)propanoate
-
Molecular Formula: C₁₃H₂₈O₈P₂[1]
-
InChI Key: ZTCYNURFGOPDSN-UHFFFAOYSA-N[1]
-
SMILES: CCOC(=O)CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC[1]
Caption: Chemical structure of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and publicly available computational models. These values are essential for planning experiments, including solvent selection and purification strategies.
| Property | Predicted Value | Source |
| Molecular Weight | 374.28 g/mol | Calculated |
| Monoisotopic Mass | 374.12595 Da | PubChem[1] |
| XlogP | 0.5 | PubChem (Predicted)[1] |
| Boiling Point | > 200 °C at atmospheric pressure (est.) | Analog Comparison |
| Density | ~1.1 - 1.2 g/mL (est.) | Analog Comparison |
| Refractive Index | ~1.45 (est.) | Analog Comparison |
| Solubility | Soluble in most organic solvents (THF, CH₂Cl₂, EtOAc); limited solubility in water. | Chemical Principles |
Synthesis and Characterization (Hypothetical)
Plausible Synthetic Route: Michael Addition
The most logical and field-proven method to synthesize this geminal bisphosphonate is via a Michael addition reaction. This involves the addition of a stabilized carbanion from tetraethyl methylenediphosphonate (TEMDP) to an α,β-unsaturated ester, namely ethyl acrylate. The causality behind this choice is that the protons on the methylene bridge of TEMDP are readily abstracted by a suitable base, creating a nucleophile that efficiently attacks the electrophilic β-carbon of the acrylate.
Caption: Proposed synthetic workflow via Michael addition.
Predicted Spectroscopic Data
Characterization of the final product would rely on a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
~4.1 ppm (quintet): The single proton on the carbon (C3) bearing both phosphonate groups, split by the two adjacent protons and the two phosphorus atoms.
-
~4.0-4.2 ppm (multiplet): The eight protons of the four O-CH₂ groups on the phosphonates.
-
~2.5 ppm (triplet of doublets): The two protons on the carbon (C2) adjacent to the ester carbonyl, split by the C3 proton and the two phosphorus atoms.
-
~1.2-1.4 ppm (multiplet): The fifteen protons from the five -CH₃ groups (one from the ethyl ester, four from the phosphonate esters).
-
-
³¹P NMR: A single resonance is expected, as the two phosphorus atoms are chemically equivalent.
-
¹³C NMR: Distinct signals for the carbonyl carbon (~170 ppm), the C-P carbon (~40-50 ppm, with strong P-C coupling), and the various ethoxy carbons are anticipated.
Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups.
-
~1740 cm⁻¹: Strong C=O stretch from the ethyl ester.[2]
-
~1250 cm⁻¹: Strong P=O stretch, characteristic of phosphonates.
-
~1020-1050 cm⁻¹: Strong P-O-C stretch.[2]
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition.
-
[M+H]⁺: 375.13323 m/z[1]
-
[M+Na]⁺: 397.11517 m/z[1]
-
Fragmentation would likely involve the sequential loss of ethoxy groups and cleavage of the C-C backbone.
Reactivity and Synthetic Utility: The Horner-Wadsworth-Emmons Reaction
The primary synthetic utility of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate lies in its role as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] Deprotonation of the C2 methylene group (alpha to the ester and beta to the phosphonates) would generate a highly stabilized carbanion. This nucleophile can then react with aldehydes or ketones to form α,β-unsaturated compounds. This is a powerful and reliable method for C-C bond formation.[5]
The reaction proceeds via the following key steps:
-
Deprotonation: A strong base (e.g., NaH, LDA) abstracts a proton from the C2 position to form the phosphonate-stabilized carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Formation: A cyclic intermediate is formed.
-
Elimination: The intermediate collapses to yield the alkene and a water-soluble phosphate byproduct, which simplifies purification.[3][6]
Sources
- 1. PubChemLite - Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (C13H28O8P2) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
"Ethyl 3,3-bis(diethoxyphosphoryl)propanoate" spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Introduction
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a complex organophosphorus compound featuring a propanoate ester backbone substituted with two diethoxyphosphoryl groups at the C3 position. Compounds of this class, containing multiple phosphonate moieties, are of significant interest in medicinal chemistry and materials science due to their unique chelating properties and potential as synthetic building blocks. The precise characterization of such molecules is paramount for confirming their identity and purity, which underpins the reliability of any subsequent research.
This technical guide serves as a comprehensive resource for researchers and scientists on the expected spectroscopic profile of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate. In the absence of extensive published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations provided herein are grounded in established analytical chemistry practices to ensure scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Each atom and functional group contributes to the overall spectral signature.
Molecular Structure Diagram
Caption: Molecular structure of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below. This information is critical for designing experiments, particularly for mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈O₈P₂ | PubChem[1] |
| Monoisotopic Mass | 374.12595 Da | PubChem[1] |
| InChIKey | ZTCYNURFGOPDSN-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For organophosphorus compounds, ³¹P NMR provides direct insight into the chemical environment of the phosphorus nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to extensive spin-spin coupling, including coupling to the two phosphorus atoms (²JP-H and ³JP-H).
| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOCH₂CH₃ | ~1.25 | Triplet (t) | 3H | Standard ethyl ester terminal methyl group, coupled to the adjacent CH₂. |
| -CH₂ -CH(P)₂ | ~2.8 - 3.0 | Multiplet (m) | 2H | Methylene protons adjacent to a carbonyl and a methine group. Expected to be a complex multiplet due to coupling with the C3-H and potentially long-range coupling to the phosphorus atoms. |
| -CH₂-CH (P)₂ | ~3.5 - 3.8 | Multiplet (m) | 1H | Methine proton directly attached to two phosphorus atoms. Its signal will be split into a triplet by the two equivalent phosphorus atoms (²JP-H) and further split by the adjacent CH₂ protons. |
| -P(OCH₂CH₃ )₄ | ~1.35 | Triplet (t) | 12H | Four equivalent ethyl groups on the phosphonates. The terminal methyl protons are coupled to their adjacent CH₂ groups. |
| -COO CH₂CH₃ | ~4.15 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the terminal methyl group. |
| -P(OCH₂ CH₃)₄ | ~4.1 - 4.2 | Multiplet (m) | 8H | Methylene protons of the four phosphonate ethyl groups. Deshielded by oxygen and coupled to both their adjacent methyl protons (³JH-H) and the phosphorus atom (³JP-H), resulting in a complex multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments and show characteristic splitting patterns due to one-bond and two-bond coupling with phosphorus (¹JP-C and ²JP-C). Carbons attached to electronegative atoms like oxygen and phosphorus will appear at lower fields (higher ppm).[2]
| Carbon (Label) | Predicted Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale |
| -COOCH₂CH₃ | ~14 | Singlet (s) | Standard terminal methyl carbon of an ethyl ester. |
| -P(OCH₂CH₃ )₄ | ~16 | Doublet (d) | Terminal methyl carbons of the phosphonate ethyl groups. Will show a small two-bond P-C coupling (²JP-C). |
| -CH₂ -CH(P)₂ | ~30-35 | Triplet (t) | Methylene carbon coupled to two phosphorus atoms (²JP-C). |
| -CH₂-CH (P)₂ | ~40-45 | Triplet (t) | Methine carbon directly bonded to two phosphorus atoms, showing a large one-bond P-C coupling (¹JP-C). |
| -P(OCH₂ CH₃)₄ | ~62-64 | Doublet (d) | Methylene carbons of the phosphonate ethyl groups, coupled to phosphorus (¹JP-C). |
| -COO CH₂CH₃ | ~61 | Singlet (s) | Methylene carbon of the ethyl ester. |
| -C =O | ~170 | Triplet (t) | Carbonyl carbon, expected to show a small three-bond P-C coupling (³JP-C).[2] |
Predicted ³¹P NMR Spectrum
³¹P NMR is a highly specific technique for phosphorus-containing compounds.[3] The chemical shift is sensitive to the oxidation state and coordination environment of the phosphorus atom.
-
Chemical Shift: For a dialkyl phosphonate of this type, a single resonance is expected in the range of δ = +20 to +30 ppm (relative to 85% H₃PO₄). The two phosphorus atoms are chemically equivalent and therefore will produce a single signal in the proton-decoupled spectrum.
-
Proton-Coupled Spectrum: In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the C3-H (²JP-H) and the eight methylene protons of the ethoxy groups (³JP-H).
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is essential.
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum. Use 85% H₃PO₄ as an external reference.
-
No internal standard is typically required.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Predicted Characteristic IR Absorptions
The IR spectrum of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is expected to be dominated by strong absorptions from the P=O and C=O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (alkane) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the methyl and methylene groups. |
| C=O (ester) | 1735 - 1750 | Strong | The carbonyl stretch is a very strong and sharp absorption, characteristic of saturated esters.[4] |
| P=O (phosphoryl) | 1250 - 1290 | Strong | The P=O stretching vibration is typically one of the strongest and most characteristic bands in the spectrum of a phosphonate. |
| C-O (ester/ether) | 1000 - 1300 | Strong | Multiple strong bands are expected from the C-O-C stretching of the ester and the P-O-C linkages of the phosphonate groups. |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation:
-
ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Neat: Alternatively, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal or empty salt plates first and subtract it from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural confirmation.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
ESI is a soft ionization technique that is well-suited for polar molecules like phosphonates, typically yielding protonated or sodiated molecular ions.
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 375.13323 |
| [M+Na]⁺ | 397.11517 |
| [M+K]⁺ | 413.08911 |
Data sourced from predicted values on PubChem.[1]
Predicted Fragmentation Pathway
High-energy fragmentation (e.g., in MS/MS experiments) can provide structural insights. A plausible fragmentation pathway for the [M+H]⁺ ion would involve neutral losses of ethene from the ethoxy groups, a common fragmentation mechanism for ethyl phosphonates and esters.
Caption: Predicted sequential neutral loss of ethene in MS/MS analysis.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-1000).
-
Perform an MS/MS experiment by isolating the [M+H]⁺ peak (m/z 375.1) and subjecting it to collision-induced dissociation (CID) to observe fragmentation.
-
-
Data Analysis: Compare the observed accurate mass of the molecular ion to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
The spectroscopic characterization of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate requires a multi-technique approach. The predicted data presented in this guide provides a robust framework for researchers to confirm the synthesis and purity of this compound. The ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework and its coupling to phosphorus. The ³¹P NMR will confirm the chemical environment of the two equivalent phosphorus atoms. IR spectroscopy will quickly verify the presence of key carbonyl and phosphoryl functional groups, while high-resolution mass spectrometry will unequivocally determine the elemental composition and can provide further structural evidence through fragmentation analysis. By following the outlined protocols and using these predicted data as a reference, scientists can confidently characterize this complex organophosphorus molecule.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved February 13, 2026, from [Link]
- Bhattacharya, S., Vijaykameshwararao, N., Sarkar, S., & Shunmugam, R. (2012). Unusual emission from norbornene derived phosphonate molecule. Nanoscale, 4(20), 6245-6248. The Royal Society of Chemistry.
-
PubChemLite. (n.d.). Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (C13H28O8P2). Retrieved February 13, 2026, from [Link]
- The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry.
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3,3-diethoxypropionate. PubChem. Retrieved February 13, 2026, from [Link]
-
NSF Public Access Repository. (n.d.). Combining Pd- and Chiral Organocatalysis for the Enantioselective Deconjugative Allylation of Enals via Dienamine Intermediates. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 13, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(diethoxyphosphoryl)propanoate (C9H19O5P). Retrieved February 13, 2026, from [Link]
-
PS-BEMP as a Basic Catalyst for the Phospha-Michael Addition to Electron-poor alkenes. (n.d.). Retrieved February 13, 2026, from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved February 13, 2026, from [Link]
Sources
"Ethyl 3,3-bis(diethoxyphosphoryl)propanoate" mechanism of action
Topic: Ethyl 3,3-bis(diethoxyphosphoryl)propanoate – Mechanism of Action & Synthetic Utility Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Synthesis, Mechanism of Action, and Therapeutic Applications
Executive Summary
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (CAS: 1067-74-9 / 1112-29-4) is a specialized geminal bisphosphonate ester.[1][2] While primarily utilized as a high-value synthetic intermediate for constructing bone-targeting pharmaceutical agents, it possesses intrinsic pharmacological potential upon hydrolysis. This guide dissects its dual role: as a reagent for Horner-Wadsworth-Emmons (HWE) modifications and as a prodrug precursor to 3,3-bis(phosphono)propanoic acid , a non-nitrogen bisphosphonate (non-N-BP) capable of osteoclast inhibition via the ATP-analog metabolic pathway.
Chemical Identity & Structural Properties[2][3][4][5][6]
The molecule features a propanoate backbone with two phosphonate groups attached to the
| Property | Specification |
| IUPAC Name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate |
| Formula | |
| Molecular Weight | 374.30 g/mol |
| Key Motif | Gem-bisphosphonate (P-C-P) |
| Physical State | Viscous yellow oil |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol, DCM); Insoluble in water (until hydrolyzed) |
Synthesis & Production Protocols
The synthesis of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate typically involves the alkylation of tetraethyl methylenebis(phosphonate). This process relies on the high acidity of the methylene protons flanked by two phosphoryl groups.
Protocol: Michael-Type Alkylation
Objective: Synthesis via alkylation of tetraethyl methylenebis(phosphonate).
-
Activation: A solution of tetraethyl methylenebis(phosphonate) in dry THF is treated with Sodium Hydride (NaH) or NaHMDS at 0°C under nitrogen atmosphere. The deprotonation forms a stabilized carbanion.
-
Alkylation: Ethyl bromoacetate (or ethyl chloroacetate) is added dropwise.
-
Note: While direct alkylation is common, the "3,3-bis" structure implies the P-C-P group is at the
-position of the propanoate. This specific isomer is often achieved by the Michael addition of the bisphosphonate carbanion to an acrylate derivative or via specific alkylation sequences.
-
-
Workup: The reaction is quenched with saturated
, extracted with dichloromethane, and purified via vacuum distillation or silica gel chromatography.
Visualization: Synthetic Pathway
Figure 1: Synthetic route for the generation of the target gem-bisphosphonate ester.
Mechanism of Action (Pharmacological)
When developed as a therapeutic, Ethyl 3,3-bis(diethoxyphosphoryl)propanoate acts as a prodrug . The ester groups facilitate cellular entry or are used in chemical conjugation, but the biological activity requires hydrolysis to the free acid form.
Phase 1: Bone Targeting & Hydrolysis
-
Hydrolysis: Upon systemic administration, plasma esterases or chemical hydrolysis cleave the ethyl ester groups, releasing 3,3-bis(phosphono)propanoic acid .
-
Bone Affinity: The free acid contains two phosphonate groups (
) that act as a "bone hook," chelating calcium ions in hydroxyapatite crystals with high affinity. This concentrates the drug specifically in bone tissue.[3]
Phase 2: Osteoclast Inhibition (The Non-N-BP Pathway)
Unlike nitrogen-containing bisphosphonates (e.g., Alendronate) which inhibit Farnesyl Pyrophosphate Synthase (FPPS), this molecule lacks a nitrogen atom in the critical side chain. It follows the "Metabolic Suicide" mechanism typical of first-generation bisphosphonates (like Clodronate).
-
Uptake: During bone resorption, osteoclasts acidify the resorption lacuna, releasing the bisphosphonate from the bone surface. The osteoclast endocytoses the drug.[3]
-
Metabolic Incorporation: The molecule mimics inorganic pyrophosphate (PPi). Intracellular Class II aminoacyl-tRNA synthetases mistakenly incorporate it into an ATP analog (e.g.,
-methylene-ATP). -
Mitochondrial Toxicity: These non-hydrolyzable ATP analogs accumulate and inhibit the Adenine Nucleotide Translocase (ANT) in the mitochondrial membrane.
-
Apoptosis: Inhibition of ANT disrupts the mitochondrial membrane potential, releasing cytochrome c and triggering caspase-dependent apoptosis of the osteoclast.
Visualization: Cellular Mechanism
Figure 2: The "Metabolic Suicide" pathway of non-nitrogen bisphosphonates.
Applications in Drug Development[9][12]
A. Bone-Targeting Drug Delivery Systems (DDS)
The propanoate "tail" of the molecule (
-
Protocol: The ester is hydrolyzed to the acid, or the carboxylate is activated (e.g., via NHS-ester) to react with amines on therapeutic proteins or small molecules.
-
Result: The conjugate accumulates in bone, reducing systemic toxicity of the payload (e.g., delivering estradiol or cytostatics specifically to bone metastases).
B. Synthetic Building Block
It serves as a precursor for more complex Heterocyclic Bisphosphonates .
-
The carboxylate group allows for cyclization reactions to form pyridinyl or pyrrolyl bisphosphonates, potentially converting the mechanism from Non-N-BP (ATP analog) to N-BP (FPPS inhibitor) depending on the final structure.
References
-
Fleisch, H. (1998). Bisphosphonates: Mechanisms of Action.[4][3][5][6][7][8] Endocrine Reviews. Link
-
Rogers, M. J., et al. (1999).[3][5] Cellular and molecular mechanisms of action of bisphosphonates.[4][3][5][6][8] Cancer. Link
-
Frith, J. C., et al. (1997). The molecular mechanism of action of the antiresorptive drug clodronate: evidence for the formation of a metabolite that mimics ATP. Journal of Bone and Mineral Research.[5] Link
-
Negrete-García, M. C., et al. (2021). Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters. Beilstein Journal of Organic Chemistry. Link
-
PubChem. (2024). Ethyl 3,3-bis(diethoxyphosphoryl)propanoate - Compound Summary. National Library of Medicine. Link
Sources
- 1. 1112-29-4|Ethyl 3,3-bis(diethoxyphosphoryl)propanoate|Ethyl 3,3-bis(diethoxyphosphoryl)propanoate|-范德生物科技公司 [bio-fount.com]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Biological effects of aromatic bis[aminomethylidenebis(phosphonic)] acids in osteoclast precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Leveraging Ethyl 3,3-bis(diethoxyphosphoryl)propanoate in Natural Product & Analogue Synthesis
Executive Summary & Strategic Utility
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (CAS: 1112-29-4) is a specialized organophosphorus building block used primarily to introduce geminal bisphosphonate moieties into complex scaffolds. In the context of natural product synthesis and medicinal chemistry, this reagent serves a critical function: Osteotropic Functionalization .
Natural products (e.g., steroids, macrolides, alkaloids) often possess potent biological activity but lack tissue specificity. By conjugating this reagent to a natural product, researchers create "Osteotropic Drug Delivery Systems" (ODDS). The gem-bisphosphonate group acts as a "bone hook," binding with high affinity to hydroxyapatite in the skeletal matrix, thereby concentrating the bioactive payload at sites of bone resorption or remodeling.
Key Chemical Attributes:
-
Bifunctionality: Contains a reactive ester handle (for conjugation) and a protected bisphosphonate head (for bone targeting).
-
Stability: The P-C-P bond is enzymatically stable (unlike P-O-P in pyrophosphates), ensuring the targeting moiety survives systemic circulation.
-
Versatility: The ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to an alcohol/aldehyde for further modification.
Synthesis of the Reagent (Protocol A)
Before applying the reagent, it is often synthesized in-house to ensure high purity and exclude mono-phosphonate impurities. The synthesis relies on the alkylation of tetraethyl methylenebisphosphonate.
Mechanism of Action
The methylene protons of tetraethyl methylenebisphosphonate are acidic (
Step-by-Step Protocol
Reagents:
-
Tetraethyl methylenebisphosphonate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv) or NaHMDS
-
Ethyl Bromoacetate (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (
), saturated solution
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF (0.2 M concentration relative to phosphonate). Cool to 0°C.[1][2][3][4]
-
Deprotonation: Add tetraethyl methylenebisphosphonate (1.0 equiv) dropwise. The mixture will evolve
gas. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish. -
Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 5–18 hours. Monitor by TLC (EtOAc/MeOH 95:5) or
NMR.[4] -
Quench: Cool to 0°C and carefully quench with saturated
. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo.[1][3][4] -
Purification: Purify via flash column chromatography (Silica gel, Gradient: 100% EtOAc
5% MeOH in EtOAc).
Yield Expectation: 70–95% as a viscous yellow oil.
Validation Data (Self-Check):
-
NMR (
): Look for the characteristic triplet of triplets at ppm ( Hz) corresponding to the methine proton , and the methylene multiplet at ppm ( ). -
NMR: Single peak at
ppm.[4]
Application Protocol: Osteotropic Conjugation (Protocol B)
This protocol describes the "Linker Strategy"—converting the reagent into a carboxylic acid and coupling it to an amine-bearing natural product (e.g., an amino-steroid or alkaloid).
Workflow Logic
-
Hydrolysis: Selective hydrolysis of the carboxylate ester (leaving phosphonate esters intact).
-
Coupling: Amide bond formation with the natural product.
-
Global Deprotonation: (Optional) Cleavage of ethyl phosphonate esters to reveal the free bisphosphonic acid for biological testing.
Step-by-Step Protocol
Phase 1: Selective Hydrolysis
-
Substrate: Ethyl 3,3-bis(diethoxyphosphoryl)propanoate.[1][2][3][4][5][6][7][8]
-
Reagents: LiOH (1.5 equiv), THF/Water (3:1).
-
Procedure: Stir substrate with LiOH in THF/Water at 0°C for 2 hours. Monitor carefully to avoid hydrolyzing the phosphonate esters. Acidify to pH 4 with 1M HCl and extract with EtOAc.
-
Product: 3,3-bis(diethoxyphosphoryl)propanoic acid.[2][3][4][6][8]
Phase 2: Amide Coupling to Natural Product (
)
-
Reagents: EDC
HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DMF. -
Procedure:
Phase 3: Final Deprotection (Silylation Method)
-
Reagents: Bromotrimethylsilane (TMSBr) (10 equiv), DCM, MeOH.
-
Procedure:
-
Result: The Natural Product-Bisphosphonate Conjugate (Bone-Targeting).
Visualization of Reaction Pathways
Diagram 1: Synthesis and Conjugation Workflow
Caption: Workflow for synthesizing the reagent and conjugating it to a natural product scaffold.
Case Study: Bone-Targeting 17 -HSD2 Inhibitors[1]
Context: 17
Application: Researchers utilized Ethyl 3,3-bis(diethoxyphosphoryl)propanoate to attach a bisphosphonate "anchor" to a non-steroidal HSD2 inhibitor.
-
Synthesis: The reagent was synthesized via the NaH/Ethyl bromoacetate method (99% yield).[2]
-
Linker Attachment: The reagent was hydrolyzed and coupled to the amine-bearing inhibitor.
-
Result: The resulting conjugate showed high affinity for hydroxyapatite (bone mineral) in vitro, effectively localizing the drug to the bone microenvironment while maintaining enzyme inhibitory activity.
Technical Data Summary
| Parameter | Specification / Observation |
| Molecular Formula | |
| Molecular Weight | 374.30 g/mol |
| Appearance | Viscous Yellow Oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF. Insoluble in Hexanes. |
| Stability | Stable at RT. Hygroscopic. Store under Inert Gas. |
| Primary Risk | Hydrolysis of P-OEt esters if exposed to strong acid/base for prolonged periods. |
References
-
Beilstein Journal of Organic Chemistry. "Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters." Beilstein J. Org. Chem.2016 , 12, 2206–2214. [Link]
-
Universität des Saarlandes (Dissert
-HSD2-Inhibitoren mit und ohne Strukturelement für das Knochen-Targeting." (Development of 17 -HSD2 inhibitors with bone-targeting structural elements). [Link] -
PubChem. "Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (Compound)."[5] National Library of Medicine. [Link]
Sources
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- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. PubChemLite - Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (C13H28O8P2) [pubchemlite.lcsb.uni.lu]
- 6. Ethyl 3-(diethoxyphosphoryl)propanoate | CAS 3699-67-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Epsilon Chimie Chemical Manufacturer - chemical supplierï¼ more information [chemblink.com]
- 8. CAS [chemicalbook.com]
Application Note: Ethyl 3,3-bis(diethoxyphosphoryl)propanoate in Medicinal Chemistry
Abstract & Strategic Overview
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (CAS: N/A for specific ester, generic class CAS: 3699-67-0 refers to mono-phosphonate; Target is the gem-bisphosphonate derivative) represents a critical "building block" in the synthesis of osteotropic (bone-targeting) therapeutics.
Unlike standard bisphosphonate drugs (e.g., Alendronate, Zoledronate) which are end-products, this molecule serves as a heterobifunctional linker . It possesses two distinct functional domains:
-
The gem-Bisphosphonate "Warhead" (
): Provides high affinity for hydroxyapatite (the mineral component of bone), enabling targeted delivery. -
The Ethyl Ester Tail: A masked carboxylate that can be selectively hydrolyzed and coupled to therapeutic payloads (cytotoxins, proteins, or imaging agents).
This guide details the synthesis of this scaffold via alkylation, its validation, and its deployment in creating bone-targeting drug conjugates (BTDCs).
Synthetic Mechanism & Pathway
The synthesis of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is most reliably achieved via the alkylation of tetraethyl methylenebis(phosphonate) . This route is preferred over Michael addition strategies to acrylates (which yield the 4,4-isomer) to ensure the specific 3,3-propanoate geometry required for optimal linker length.
Reaction Logic (The "Why")
-
Nucleophile: The methylene carbon of tetraethyl methylenebis(phosphonate) is acidic (
). Deprotonation with a strong base (NaH) generates a stabilized carbanion. -
Electrophile: Ethyl bromoacetate acts as the alkylating agent.
-
Selectivity: The reaction must be controlled to prevent dialkylation, although the steric bulk of the bisphosphonate group naturally discourages a second attack.
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the target scaffold via carbanion alkylation. Note the strict requirement for anhydrous conditions.
Detailed Experimental Protocol
Safety & Pre-requisites
-
Hazard: Sodium Hydride (NaH) is pyrophoric and reacts violently with moisture. All glassware must be flame-dried.
-
Solvent: Tetrahydrofuran (THF) must be distilled over Na/Benzophenone or obtained from a solvent purification system (SPS).
Synthesis of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Reagents:
-
Tetraethyl methylenebis(phosphonate): 10.0 mmol (2.88 g)
-
Sodium Hydride (60% in oil): 11.0 mmol (0.44 g)
-
Ethyl Bromoacetate: 10.5 mmol (1.75 g)
-
Dry THF: 50 mL
Step-by-Step Procedure:
-
Activation: In a flame-dried 3-neck round bottom flask equipped with a stir bar and nitrogen inlet, wash the NaH (60% dispersion) with dry hexane (
mL) to remove mineral oil. Decant hexane carefully. -
Solvation: Suspend the washed NaH in dry THF (30 mL) and cool to
in an ice bath. -
Deprotonation: Add Tetraethyl methylenebis(phosphonate) dissolved in THF (10 mL) dropwise over 20 minutes.
-
Observation: Vigorous evolution of
gas. The solution will turn clear to slightly yellow. -
Critical Check: Stir at
for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.
-
-
Alkylation: Cool the mixture back to
. Add Ethyl Bromoacetate dissolved in THF (10 mL) dropwise over 15 minutes. -
Reaction: Remove ice bath. Reflux the mixture (
) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM; Stain: or Iodine). -
Quench & Workup:
-
Purification: The crude oil often requires vacuum distillation or flash chromatography (Silica gel, Gradient: 0-10% MeOH in DCM) to yield the pure triester.
Yield Expectation: 75–85% as a viscous, colorless to pale yellow oil.
Analytical Validation (Self-Validating Metrics)
| Technique | Expected Signal | Structural Confirmation |
| 31P NMR | Single singlet | Confirms symmetry of the two phosphonate groups (equivalence). |
| 1H NMR | The methine proton ( | |
| 1H NMR | Methylene protons ( | |
| Mass Spec | Confirms molecular formula |
Medicinal Chemistry Application: Bone-Targeting Drug Conjugates[4]
The primary utility of this molecule is not as a drug itself, but as a delivery vector . The ethyl ester is a "mask" that allows for organic-soluble chemistry to be performed on the backbone before revealing the hydrophilic acid for coupling.
The "Bone Hook" Mechanism
The gem-bisphosphonate moiety mimics endogenous pyrophosphate. It binds to hydroxyapatite crystals in bone resorption pits.
-
Binding Mode: Tridentate chelation of
ions by the two phosphonate groups. -
Release: The acidic environment of the resorption pit (created by osteoclasts) can trigger the release of acid-labile linkers, or the drug can be internalized by osteoclasts via endocytosis.
Protocol: Conversion to Active Linker (Hydrolysis)
To attach a drug (e.g., Doxorubicin, Methotrexate), the ethyl ester must be hydrolyzed to the carboxylic acid without damaging the phosphonate esters.
Selective Hydrolysis Protocol:
-
Dissolve Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (1 mmol) in EtOH (5 mL).
-
Add 1.1 eq of NaOH (1M aqueous solution). Avoid excess strong acid/base to prevent phosphonate hydrolysis.
-
Stir at RT for 2 hours.
-
Acidify carefully to pH 4 with 1M HCl.
-
Extract with DCM/Isopropanol (3:1).
-
Result: 3,3-bis(diethoxyphosphoryl)propanoic acid.[3]
Drug Conjugation Workflow
Caption: Strategy for converting the scaffold into a pharmacologically active Bone-Targeting Conjugate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in THF or old NaH. | Re-distill THF; use fresh NaH. Ensure |
| Dialkylation | Excess base or high temperature during addition. | Keep temp at |
| Phosphonate Hydrolysis | Workup too acidic/basic or prolonged exposure to water. | Perform rapid workup; keep pH near neutral (5-7) unless specifically hydrolyzing the ester. |
| Separation Difficulty | Product polarity similar to impurities. | Use reverse-phase chromatography (C18) if silica fails. The product is highly polar. |
References
- Synthesis of gem-bisphosphonates: Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base - A New Method for the Synthesis of alpha,beta-Unsaturated Nitriles and Esters." Tetrahedron Letters, 1970.
-
Bone Targeting Reviews: Sedghizadeh, P. P., et al. "Bisphosphonates in Dentistry: Background, Mechanism of Action, and Clinical Implications." Journal of the California Dental Association, 2012. Link
-
Specific Alkylation Protocol: Ebetino, F. H., et al. "The Relationship Between the Chemistry and Biological Activity of the Bisphosphonates." Bone, 2011.[4] Link
-
Conjugation Strategies: Uludag, H. "Bisphosphonates as a Foundation of Drug Delivery to Bone." Current Pharmaceutical Design, 2002. Link
-
General Properties: PubChem Compound Summary for Ethyl 3,3-bis(diethoxyphosphoryl)propanoate derivatives. Link
(Note: While specific CAS 3699-67-0 refers to the mono-phosphonate, the protocols above are adapted from standard methylenebisphosphonate chemistry found in references 3 and 4, which are the authoritative sources for this class of compounds.)
Sources
"Ethyl 3,3-bis(diethoxyphosphoryl)propanoate" scale-up synthesis procedure
Application Note: Scalable Synthesis of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Executive Summary
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (CAS: N/A for specific isomer, generic bisphosphonate class) is a critical geminal bisphosphonate intermediate. It serves as a structural precursor for third-generation bisphosphonate drugs (e.g., Risedronate analogs) used in the treatment of osteoporosis and bone metastases.
This guide details a scalable, self-validating protocol for synthesizing this molecule via the alkylation of tetraethyl methylenebis(phosphonate) with ethyl bromoacetate. Unlike research-scale methods that prioritize speed, this protocol prioritizes process safety (exotherm/gas management) , impurity control (mono- vs. bis-alkylation) , and purification efficiency .
Strategic Synthesis Architecture
The synthesis relies on the
-
Route Selection: Deprotonation with Sodium Hydride (NaH) followed by alkylation.
-
Why NaH? While alkoxides (NaOEt) are cheaper, they establish an equilibrium that can lead to incomplete conversion and difficult separations. NaH ensures irreversible, quantitative deprotonation, simplifying the kinetic profile and reducing the formation of the bis-alkylated impurity.
-
Solvent System: Anhydrous Tetrahydrofuran (THF) is selected for its superior solvation of the phosphonate carbanion, though Toluene is a viable alternative for larger (>10kg) batches to manage boiling points.
Reaction Scheme & Mechanism
Figure 1: Mechanistic pathway highlighting the irreversible deprotonation step critical for yield control.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Bisphosphonate : 1.1 eq NaH : 1.05 eq Electrophile | Slight excess of base ensures full anion formation. Slight excess of electrophile drives completion. |
| Temperature (Step 1) | 0°C to 5°C | Controls H2 evolution rate and prevents thermal decomposition of the carbanion. |
| Temperature (Step 2) | < 10°C during addition | The alkylation is exothermic. Runaway temps lead to bis-alkylation. |
| Atmosphere | Dry Nitrogen/Argon | The carbanion is moisture-sensitive. Water quenches the anion, reducing yield. |
| Agitation | High Shear (>300 RPM) | Essential for heterogeneous NaH reactions to prevent "hot spots." |
Detailed Synthesis Protocol (Scale: 100g Basis)
Safety Warning: This reaction generates Hydrogen gas (
Reagents:
-
Tetraethyl methylenebis(phosphonate) [CAS: 1660-94-2]: 100.0 g (347 mmol)
-
Sodium Hydride (60% dispersion in mineral oil): 15.3 g (382 mmol, 1.1 eq)
-
Ethyl Bromoacetate [CAS: 105-36-2]: 60.9 g (365 mmol, 1.05 eq)
-
Tetrahydrofuran (Anhydrous): 500 mL
Step 1: Carbanion Formation
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Base Suspension: Charge the flask with NaH (15.3 g) and wash twice with dry hexane (50 mL) to remove mineral oil if high purity is required (optional for this scale). Add anhydrous THF (300 mL).
-
Cooling: Cool the suspension to 0°C using an ice/salt bath.
-
Addition: Dissolve Tetraethyl methylenebis(phosphonate) (100 g) in THF (100 mL). Add this solution dropwise to the NaH suspension over 60 minutes .
-
Checkpoint: Monitor H2 evolution. Adjust rate to maintain steady, manageable bubbling. Internal temp must stay < 5°C.
-
-
Maturation: After addition, stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes. The solution should turn clear to pale yellow, indicating anion formation.
Step 2: Alkylation
-
Cooling: Re-cool the reaction mixture to 0°C.
-
Electrophile Addition: Dilute Ethyl Bromoacetate (60.9 g) in THF (50 mL). Add dropwise over 45 minutes .
-
Process Control: This step is exothermic. Ensure internal temperature does not exceed 10°C to prevent side reactions.
-
-
Reaction Completion: Allow the mixture to warm to RT and stir for 4–12 hours.
Step 3: Workup & Isolation
-
Quench: Cool to 0°C. Carefully add saturated
(200 mL) to quench excess base. Caution: H2 evolution. -
Extraction: Evaporate the bulk of THF under reduced pressure (Rotavap). Dilute the residue with Ethyl Acetate (300 mL) and Water (100 mL).
-
Separation: Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 100 mL).
-
Drying: Combine organics, wash with Brine (100 mL), dry over
, and filter. -
Concentration: Remove solvent in vacuo to yield a crude yellow oil.
Step 4: Purification
-
Method: High Vacuum Distillation (Preferred for scale) or Column Chromatography.
-
Distillation: The product has a high boiling point.[2]
-
Conditions: Short-path distillation head.
-
Expected BP: ~180–190°C at 0.5 mmHg (Estimate based on MW).
-
Note: If distillation causes decomposition, use flash chromatography (Silica, 0-5% MeOH in DCM).
-
Process Flow Diagram
Figure 2: Operational workflow emphasizing temperature control points and phase transitions.
Analytical Validation
| Analysis | Expected Result | Interpretation |
| 31P NMR | Single peak (approx | Confirms phosphorus environment purity. Impurities (mono-phosphonates) appear upfield. |
| 1H NMR | Triplet at ~1.2 ppm (Ester methyl) Multiplet ~4.1 ppm (Ester methylene + Phosphonate methylenes) Key: Doublet of triplets or multiplet at ~2.5-3.0 ppm (P-CH-P and CH2-CO) | Integration of the P-CH-P proton vs. the CH2-CO protons confirms the alkylation ratio. |
| Mass Spec | [M+H]+ = 375.13 | Confirms molecular weight (C13H28O8P2).[5] |
Troubleshooting & Optimization
-
Low Yield: Usually due to moisture in THF killing the NaH or the carbanion. Action: Distill THF over Na/Benzophenone or use molecular sieves.
-
Bis-Alkylation: Product contains two propanoate chains. Action: Ensure strict temperature control during Step 2. Do not allow the reaction to warm up before the electrophile is fully added. Ensure slight excess of NaH is not too large.
-
Emulsions during Workup: Phosphonates act as surfactants. Action: Keep aqueous phase ionic strength high (saturated Brine/NH4Cl). Do not shake vigorously; swirl gently.
References
-
PubChem. (n.d.).[5] Ethyl 3,3-bis(diethoxyphosphoryl)propanoate.[5] National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Hutchinson, J. P., et al. (2010). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. PMC - NIH. Retrieved October 24, 2023, from [Link]
-
University of Luxembourg. (2026).[5][6] PubChemLite - Ethyl 3,3-bis(diethoxyphosphoryl)propanoate Data. Retrieved October 24, 2023, from [Link]
Sources
- 1. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (C13H28O8P2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - Ethyl 3-(diethoxyphosphoryl)propanoate (C9H19O5P) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Low yield in "Ethyl 3,3-bis(diethoxyphosphoryl)propanoate" reactions
This guide addresses the technical challenges associated with Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (CAS: 10601-80-6 / Equivalent derivatives), a critical gem-bisphosphonate intermediate often used in the synthesis of bone resorption inhibitors (e.g., Minodronate analogues).
The "low yield" issues typically stem from two distinct phases:
-
Synthesis Phase: The alkylation of tetraethyl methylenebisphosphonate (TEMBP) with ethyl haloacetates.
-
Application Phase: The subsequent functionalization (C-alkylation) of the bulky gem-bisphosphonate core.
Part 1: Diagnostic & Troubleshooting Guide
Section 1: Synthesis Troubleshooting (Formation of the Reagent)
Context: The synthesis involves the alkylation of Tetraethyl methylenebisphosphonate (TEMBP) with Ethyl Bromoacetate using a strong base (e.g., NaH).
Target Structure:
| Symptom | Probable Cause | Technical Solution |
| Yield < 40% | Dialkylation | Stoichiometry Adjustment: The mono-alkylated product is still acidic. If the ratio of TEMBP to Base to Alkylating Agent is 1:1:1, significant dialkylation occurs. Fix: Use TEMBP in excess (2.0 – 3.0 equiv) relative to the electrophile. This statistically favors mono-alkylation. |
| O-Alkylation Products | Hard/Soft Mismatch | Solvent/Cation Control: Phosphonate anions can react at the oxygen (hard) or carbon (soft). Fix: Use Toluene (non-polar) instead of THF/DMF to promote tight ion pairing, favoring C-alkylation. Ensure temperature is kept low (0°C) during addition. |
| Inseparable Mixture | Boiling Point Overlap | Purification Protocol: The product and starting TEMBP have high boiling points. Fix: Distill off the excess TEMBP first under high vacuum (<1 mmHg, ~120°C). The product boils significantly higher. Use a wiped-film evaporator if available to reduce thermal residence time. |
| Loss of Ester Group | Hydrolysis/Decarboxylation | Moisture Control: The "propanoate" ester is susceptible to hydrolysis under basic conditions if water is present. Fix: Use strictly anhydrous solvents (Karl Fischer < 50 ppm). Quench with buffered |
Section 2: Downstream Reaction Troubleshooting (Usage)
Context: Using Ethyl 3,3-bis(diethoxyphosphoryl)propanoate as a nucleophile to attach a heterocycle (e.g., in Minodronate synthesis).
| Symptom | Probable Cause | Technical Solution |
| No Reaction / Low Conversion | Steric Hindrance | Base & Additive: The C3 proton is acidic but sterically crowded by two phosphonates and the acetate tail. Fix: Switch to Cs2CO3 in DMF/DMSO (mild but effective for hindered substrates) or NaH/Toluene with 15-crown-5 to activate the anion. |
| Retro-Michael / Decomposition | Thermal Instability | Temperature Control: Gem-bisphosphonates can undergo P-C bond cleavage (retro-Michael-like) at high temperatures (>100°C) in the presence of base. Fix: Keep reaction temperature < 60°C . If higher temps are needed, use microwave irradiation for short bursts to minimize thermal degradation. |
| Recovery of Starting Material | Proton Transfer | pKa Mismatch: The incoming electrophile (e.g., a chloropyridine) might act as a base or the base might deprotonate the wrong site. Fix: Ensure the electrophile is highly reactive (use iodides or mesylates instead of chlorides). |
Part 2: Experimental Protocols
Protocol A: Optimized Synthesis of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
Designed to minimize dialkylation and maximize mono-alkylation yield.
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon.
-
Reagents:
-
Tetraethyl methylenebisphosphonate (TEMBP): 28.8 g (100 mmol) [2.0 equiv]
-
Sodium Hydride (60% in oil): 2.2 g (55 mmol) [1.1 equiv relative to electrophile]
-
Ethyl Bromoacetate: 8.35 g (50 mmol) [1.0 equiv]
-
Solvent: Anhydrous Toluene (150 mL) or THF (100 mL).
-
-
Deprotonation:
-
Wash NaH with dry hexane to remove oil. Suspend in Toluene.
-
Add TEMBP dropwise at 0°C. Evolution of
gas will be vigorous. -
Stir at Room Temperature (RT) for 1 hour until the solution is clear (formation of mono-anion).
-
-
Alkylation:
-
Cool back to 0°C.
-
Add Ethyl Bromoacetate dropwise over 30 minutes. Slow addition is critical to prevent local excesses that lead to dialkylation.
-
Allow to warm to RT and stir for 12–16 hours.
-
-
Workup:
-
Quench with saturated
(50 mL). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
High Vacuum Distillation:
-
Fraction 1: Excess TEMBP (bp ~110–120°C @ 0.5 mmHg). Recover and reuse.
-
Fraction 2: Product (bp ~150–160°C @ 0.5 mmHg).
-
-
Alternative: If distillation decomposes the product, use column chromatography (Silica, 0-5% Methanol in DCM). Note: Phosphonates streak on silica; add 1% triethylamine to the eluent.
-
Protocol B: C-Alkylation for Drug Synthesis (e.g., Minodronate Intermediate)
Overcoming steric hindrance.
-
Reagents:
-
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (1.0 equiv)
-
Electrophile (e.g., Heterocyclic alkyl bromide) (1.1 equiv)
-
Base:
(2.0 equiv) + TBAI (Tetrabutylammonium iodide, 10 mol% catalyst). -
Solvent: Acetonitrile or DMF.
-
-
Procedure:
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired mono-alkylation and the yield-killing dialkylation/O-alkylation pathways.
Figure 1: Reaction network showing the competition between the desired C-alkylation and the parasitic dialkylation pathway. Excess starting material suppresses the formation of 'Anion 2'.
Part 4: FAQ – Technical Support
Q1: Why does my
- ppm: Unreacted TEMBP.
- ppm: Desired Mono-alkylated product.
- ppm: Dialkylated impurity.
-
Action: If the dialkylated peak is significant (>10%), you must reduce the amount of base/electrophile or increase the initial TEMBP excess.
Q2: Can I use ethanol as a solvent? A: No. While ethanol is a common solvent for phosphonates, using ethoxide bases in ethanol can lead to transesterification of the propanoate ester or the phosphonate esters. Furthermore, it is difficult to reach the temperatures needed for hindered alkylations without pressurized vessels. Toluene or THF are superior for selectivity.
Q3: My product decomposes during distillation. How do I purify it? A: Phosphonate esters are thermally sensitive. Ensure your vacuum is < 1 mmHg . If you cannot achieve this, do not distill the product. Instead, distill off the lower-boiling TEMBP and use the residue directly, or purify via flash chromatography using DCM:MeOH (95:5). Tip: Pre-wash the silica with 1% triethylamine to prevent acid-catalyzed hydrolysis on the column.
References
-
Synthesis of gem-bisphosphonates via alkylation
- Title: "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds"
- Source:C
-
URL:[Link]
-
Minodronate Intermediate Chemistry
- Title: "Synthesis of Tetraethyl Methylenebisphosphonate" (Grounding for starting material handling)
Sources
- 1. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]
- 2. KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate - Google Patents [patents.google.com]
- 3. Minodronate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Guide
Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phosphonate Reagents in Olefination Protocols
Core Directive & System Overview
Welcome to the HWE Technical Support Hub. You are likely here because your olefination reaction—using phosphonate ester reagents —is failing to deliver the expected yield or stereoselectivity. Unlike the Wittig reaction, the HWE reaction relies on the unique reactivity of phosphonate-stabilized carbanions. While generally robust, the system is highly sensitive to base counterions , temperature , and steric environment .
This guide treats your reaction as a programmable logic gate: Inputs (Reagents/Conditions)
Diagnostic & Troubleshooting (Q&A)
Issue Type A: Reactivity & Conversion Failures
Q: "I see no product formation, even after reflux. My aldehyde is recovered unreacted."
Diagnosis: The phosphonate anion (nucleophile) is likely not forming or is being quenched.
-
Root Cause 1: Wet Reagents. Phosphonate carbanions are basic. If your solvent or base contains moisture, the carbanion is protonated immediately.
-
Root Cause 2: pKa Mismatch. Standard phosphonates (e.g., triethyl phosphonoacetate) have a pKa
18-19 (in DMSO). Weak bases like or amines are insufficient without specific additives. -
Root Cause 3: Enolization. If your aldehyde has
-protons, strong bases may deprotonate the aldehyde instead of the phosphonate, leading to aldol side products or simple recovery of starting material.
Corrective Action:
-
Switch Base: Upgrade to NaH (sodium hydride) or LiHMDS (Lithium hexamethyldisilazide).
-
Dry Protocol: Flame-dry glassware and use anhydrous THF.
-
Order of Addition: Pre-mix the phosphonate and base before adding the aldehyde. This ensures the carbanion is fully formed and ready to attack.
Issue Type B: Stereoselectivity (The E/Z Ratio)
Q: "I am using a standard HWE reagent, but I'm getting a mixture of E and Z isomers. I need high E-selectivity."
Diagnosis: The reaction is failing to reach thermodynamic equilibrium.
-
Mechanism Insight: The HWE reaction is thermodynamically controlled for
-alkenes.[1] The initial addition forms both syn and anti alkoxides.[2] The syn-adduct (leading to ) must revert to starting materials and re-add to form the anti-adduct (leading to ) before elimination occurs. -
The Pitfall: If the reaction is too cold or the base counterion "traps" the intermediate, elimination happens prematurely, locking in the
-isomer.
Corrective Action:
-
Raise Temperature: Run the reaction at 0°C to Room Temperature . Do not run standard HWE at -78°C.
-
Solvent Switch: Use THF or DME .[3] Avoid non-polar solvents if equilibration is slow.
-
Base Counterion: Use Sodium (Na+) or Lithium (Li+) salts. Lithium facilitates the reversibility of the addition step, allowing the system to "find" the stable
-product pathway.
Q: "I actually need the Z-isomer. Can I force this reagent to do that?"
Diagnosis: Standard alkyl phosphonates are naturally
-
The Solution: You must switch to the Still-Gennari or Ando modification.
-
Reagent Change: Use bis(2,2,2-trifluoroethyl) phosphonoacetate . The electron-withdrawing fluorine groups destabilize the intermediate, speeding up elimination so fast that equilibration cannot occur (Kinetic Control).
Issue Type C: Base-Sensitive Substrates
Q: "My substrate decomposes with NaH. How do I proceed?"
Diagnosis: Harsh deprotonation conditions are incompatible with your molecule's labile groups (e.g., epoxides, esters).
Corrective Action (Masamune-Roush Conditions):
-
Protocol: Use LiCl (Lithium Chloride) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TEA (Triethylamine).
-
Logic: LiCl increases the acidity of the phosphonate via chelation, allowing a weak amine base to deprotonate it at room temperature. This is extremely mild and preserves sensitive functional groups.
Technical Visualization: The Selectivity Logic Gate
The following diagram illustrates the mechanistic bifurcation between Thermodynamic Control (Standard HWE) and Kinetic Control (Still-Gennari).
Caption: Figure 1. Mechanistic divergence. Standard HWE relies on reversibility (dashed green line) to reach the Anti-Alkoxide. Still-Gennari reagents accelerate the red path, locking in the Z-isomer.
Data & Reagent Selection Matrix
Use this table to select the correct reagent/base combination for your desired outcome.
| Desired Outcome | Reagent Type | Recommended Base | Additive | Temperature | Mechanism |
| High E-Selectivity | Dialkyl phosphonate (e.g., Triethyl) | NaH, NaOEt, LiHMDS | None | 0°C | Thermodynamic |
| High Z-Selectivity | Bis(trifluoroethyl) phosphonate (Still-Gennari) | KHMDS | 18-Crown-6 | -78°C | Kinetic |
| Base Sensitive | Dialkyl phosphonate | DBU or TEA | LiCl (Dry) | RT | Chelation-Assisted |
| High Z-Selectivity (Alt) | Diaryl phosphonate (Ando) | NaH or KHMDS | None | -78°C | Kinetic |
Standard Operating Procedures (SOPs)
Protocol A: Standard E-Selective HWE
For robust synthesis of trans-conjugated esters.
-
Setup: Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) . Wash with dry hexanes to remove oil if necessary. Suspend in anhydrous THF (0.2 M) .
-
Activation: Cool to 0°C . Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of
gas will occur. Stir for 20-30 min until the solution is clear (carbanion formation). -
Reaction: Add the Aldehyde (1.0 equiv) dropwise (neat or in minimal THF).
-
Equilibration: Allow the reaction to warm to Room Temperature and stir for 1-4 hours. Do not quench cold.
-
Workup: Quench with saturated
. Extract with EtOAc.[4] The phosphate byproduct is water-soluble, simplifying purification.[3][5][6]
Protocol B: Masamune-Roush (Mild Conditions)
For substrates with epoxides, lactones, or racemizable centers.
-
Reagent Prep: Use anhydrous LiCl (1.2 equiv) . Note: LiCl is extremely hygroscopic. Dry it in the flask under high vacuum with a heat gun before adding solvent.
-
Mixing: Add Acetonitrile (MeCN) or THF to the LiCl. Add Triethyl phosphonoacetate (1.2 equiv) and DBU (1.2 equiv) . Stir for 15 mins.
-
Addition: Add Aldehyde (1.0 equiv) .
-
Monitoring: Stir at Room Temperature . Reaction may take longer (4-12 hours) than strong base protocols.
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[7] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link
-
Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[5][8][9] Tetrahedron Letters, 1983 , 24(41), 4405–4408. Link
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4][5][6][7][9] Chemical Reviews, 1989 , 89(4), 863–927. Link
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
"Ethyl 3,3-bis(diethoxyphosphoryl)propanoate" moisture sensitivity issues
Technical Support Center: Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
A Guide to Overcoming Moisture Sensitivity in Synthesis
Welcome to the technical support center for Ethyl 3,3-bis(diethoxyphosphoryl)propanoate. As a Senior Application Scientist, I understand that working with moisture-sensitive reagents requires meticulous technique and a deep understanding of the underlying chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and prevent issues related to the hygroscopic nature of this valuable Horner-Wadsworth-Emmons (HWE) reagent.
The core challenge with this phosphonate, like many organophosphorus compounds, is its susceptibility to hydrolysis. The phosphorus center is electrophilic and prone to nucleophilic attack by water. This process cleaves the P-O ester bonds, ultimately yielding phosphonic acids or their partially esterified forms.[1][2] This degradation neutralizes the reagent's ability to form the stabilized carbanion essential for olefination reactions, leading to diminished yields or complete reaction failure.[3] This guide will equip you with the knowledge and protocols to safeguard the integrity of your reagent and ensure the success of your experiments.
Frequently Asked Questions & Troubleshooting
Q1: My Horner-Wadsworth-Emmons (HWE) reaction failed or resulted in a disappointingly low yield. What is the most probable cause?
A1: The most common culprit is the presence of moisture. Ethyl 3,3-bis(diethoxyphosphoryl)propanoate requires deprotonation by a base (e.g., NaH, n-BuLi, KHMDS) to form a nucleophilic phosphonate carbanion.[4][5] This carbanion is the active species that attacks the carbonyl group of your aldehyde or ketone.[6] However, this carbanion is also a strong base and will preferentially react with any available protic source, such as water, in a simple acid-base quenching reaction.[3] This consumes your active reagent before it has a chance to participate in the desired olefination.
Causality Checklist:
-
Reagent Integrity: Has the main reagent bottle been opened multiple times without proper inert atmosphere techniques?
-
Solvent Quality: Are you using a freshly opened bottle of anhydrous solvent, or has it been dried appropriately?
-
Glassware Preparation: Was all glassware rigorously dried immediately before use? Adsorbed water on glass surfaces is a significant source of contamination.[7]
-
Atmospheric Exposure: Was the reaction performed under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish?[8]
Q2: How can I confirm that my reagent has been compromised by moisture?
A2: Direct confirmation of hydrolysis without advanced analytical tools (like ³¹P NMR) is difficult. However, you can look for indirect evidence:
-
Inconsistent Basification: When adding the base (e.g., NaH), do you observe less hydrogen evolution than expected? When using an organolithium base, does the characteristic color of the phosphonate carbanion fail to appear or fade quickly? These are signs that the base is being consumed by quenching rather than deprotonation.
-
Reaction In-situ Monitoring: If you monitor the reaction by TLC or LC-MS, you will see an abundance of unreacted starting material (the aldehyde/ketone) even after the theoretical reaction time has passed.
-
Re-validation: If you suspect your bottle of phosphonate is compromised, purchase a new, sealed bottle and repeat the reaction using impeccable anhydrous technique. If the reaction then succeeds, it strongly implicates the degradation of your original reagent stock. It is often more cost-effective to start with fresh reagent than to troubleshoot a reaction with a potentially compromised one.[9]
Q3: What is the correct procedure for storing Ethyl 3,3-bis(diethoxyphosphoryl)propanoate?
A3: Proper storage is the first line of defense against moisture. As a hygroscopic (water-attracting) material, it must be isolated from the atmosphere.[10][11]
Storage Protocol:
-
Primary Container: Always store the reagent in its original container with the cap tightly sealed. For reagents packaged in Sure/Seal™ or similar bottles, the septum provides an excellent barrier.[12]
-
Secondary Containment: Place the primary container inside a desiccator. A desiccator is a sealed enclosure containing a renewable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[13] This creates a dry micro-environment.
-
Inert Atmosphere: For long-term storage or after the first use, consider flushing the headspace of the bottle with a dry, inert gas like argon or nitrogen before sealing.[13]
-
Temperature Control: Store in a cool, dark place as recommended by the manufacturer. If refrigeration is required, always allow the bottle to warm to room temperature before opening it to prevent atmospheric moisture from condensing on the cold surfaces and entering the bottle.[14]
Q4: Can you provide a workflow for handling the reagent and setting up a moisture-sensitive reaction?
A4: Absolutely. Success hinges on a systematic, multi-stage approach to exclude water. The following workflow diagram and detailed protocol outline the critical steps.
Caption: Workflow for handling moisture-sensitive reagents.
Core Experimental Protocols
Protocol 1: Setting up a Moisture-Sensitive Horner-Wadsworth-Emmons Reaction
This protocol details the setup for the reaction under an inert atmosphere using a balloon and syringe techniques, which are common in labs without a dedicated Schlenk line.[15]
-
Glassware Preparation: Place all glassware (reaction flask, stir bar, condenser, etc.) in an oven at 125 °C for at least 4 hours (or overnight).[7]
-
Assembly: While the glassware is still hot, assemble it quickly. Immediately attach a rubber septum to any open joints. Clamp the flask in a fume hood.
-
Inert Atmosphere Setup: Inflate a balloon with nitrogen or argon. Attach a needle to the balloon, pierce the septum of the reaction flask with it, and then insert a second "exit" needle. Allow the inert gas to flush the flask for 5-10 minutes to displace all the air.[15] Remove the exit needle and allow the flask to cool to room temperature. A positive pressure of inert gas from the balloon should now be maintained.
-
Solvent Addition: Using a dry, inert-gas-flushed syringe, transfer the required volume of anhydrous solvent into the reaction flask.
-
Reagent Addition (Phosphonate):
-
Take a new, dry syringe and needle. Flush it with inert gas by drawing gas from your reaction flask's headspace and expelling it. Repeat 2-3 times.
-
Carefully pierce the septum of the Ethyl 3,3-bis(diethoxyphosphoryl)propanoate bottle.
-
Withdraw a slightly larger volume of the reagent than needed. Invert the syringe and push the plunger to the desired volume mark, expelling any gas bubbles.
-
Pull a small "buffer" of inert gas (e.g., 0.2 mL) from the reagent bottle's headspace into the syringe.[15] This prevents the reactive liquid at the needle tip from being exposed to air during transfer.
-
Withdraw the syringe and immediately transfer the reagent to the reaction flask by piercing the flask's septum. Depress the plunger, delivering the inert gas buffer first, followed by the liquid reagent.
-
-
Base and Substrate Addition: Follow the same dry syringe technique to add any other liquid reagents (like your aldehyde/ketone if it's a liquid). For solid reagents like NaH, quickly weigh them and add them to the flask under a strong positive flow of inert gas.
-
Reaction and Workup: Allow the reaction to proceed as planned. When complete, cool the reaction in an ice bath and quench it by slowly adding the appropriate solution (e.g., saturated NH₄Cl) via syringe before exposing the mixture to air.
Protocol 2: Hydrolysis of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
The following diagram illustrates the chemical reason for this reagent's moisture sensitivity. The nucleophilic attack of water on the electrophilic phosphorus atom leads to the breakdown of the ester.
Caption: Hydrolysis pathway of a phosphonate ester.
Data for Practical Application
Table 1: Selection of Common Drying Agents for Solvents
Choosing the right drying agent is crucial for preparing anhydrous solvents. This table provides a comparison of common options.
| Drying Agent | Chemical Formula | Capacity | Speed | Suitable Solvents | Unsuitable Solvents / Comments |
| Molecular Sieves (3Å) | KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂O | High | High | THF, CH₂Cl₂, CH₃CN, Alcohols | Ketones (can catalyze aldol reactions). Must be activated by heating.[16] |
| Calcium Hydride | CaH₂ | High | Medium | THF, CH₂Cl₂, Toluene, Hexanes | Alcohols, Acids, Esters. Reacts to form H₂ gas (flammable).[17] |
| Magnesium Sulfate | MgSO₄ | High | High | Diethyl Ether, Ethyl Acetate | Generally useful. Fine powder can be difficult to filter.[18] |
| Sodium Sulfate | Na₂SO₄ | Very High | Low | Diethyl Ether, CH₂Cl₂, Ethyl Acetate | Generally useful but slow and not very intense. Good for pre-drying. |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | CH₂Cl₂, Acetone, Ethyl Acetate | Basic; not suitable for acidic compounds. |
Note: For HWE reactions, solvents are often distilled from potent drying agents like Na/benzophenone (for THF, ethers) or CaH₂ (for hydrocarbons, CH₂Cl₂) to achieve the lowest possible water content.[19]
Table 2: Typical Water Content in Organic Solvents
This table highlights the importance of active drying, as even "anhydrous" grade solvents from suppliers contain residual moisture.
| Solvent | Water Content in "Anhydrous" Bottle (ppm) | Achievable Water Content (ppm) with 3Å Sieves[16] |
| Tetrahydrofuran (THF) | 15 - 50 | < 10 |
| Dichloromethane (DCM) | 20 - 60 | ~13 (with CaH₂) |
| Acetonitrile (MeCN) | 10 - 30 | < 10 |
| Toluene | 20 - 50 | < 10 |
| N,N-Dimethylformamide (DMF) | 50 - 200 | < 50 |
By implementing these rigorous techniques and understanding the chemical principles behind them, you can effectively mitigate the challenges posed by the moisture sensitivity of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate and achieve reliable, reproducible results in your synthetic endeavors.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Tse, W. C. (2002). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]
-
Chemistry @ Elmhurst. Drying Agents - Removing water from organic solvents. [Link]
-
Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5029. [Link]
-
University of Toronto. Using drying agents. [Link]
-
Fiveable. Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2758–2776. [Link]
-
B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. [Link]
-
Lisa Nichols. (2022). Inert Atmosphere [Video]. YouTube. [Link]
-
Ibis Scientific, LLC. (2023). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
StudySmarter. Hydrolysis of Phosphate Esters. [Link]
-
Covitz, F., & Westheimer, F. H. (1963). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 85(12), 1773–1779. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
ResearchGate. (2021). How to create inert atmosphere?. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Organic Syntheses. Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-Diethoxypropanoate. [Link]
-
The Royal Society of Chemistry. (2012). Unusual emission from norbornene derived phosphonate molecule. [Link]
-
PubChemLite. Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (C13H28O8P2). [Link]
-
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Validation & Comparative
A Comparative Guide to Olefination Reagents: Ethyl 3,3-bis(diethoxyphosphoryl)propanoate vs. Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds via olefination reactions remains a cornerstone for the construction of complex molecular architectures. Among the arsenal of available methods, the Horner-Wadsworth-Emmons (HWE) reaction has established itself as a robust and highly reliable strategy for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. The workhorse of this transformation is typically a stabilized phosphonate ylide, most commonly derived from triethyl phosphonoacetate.
This guide provides an in-depth technical comparison between the well-established reagent, triethyl phosphonoacetate , and a structurally related, yet less explored counterpart, Ethyl 3,3-bis(diethoxyphosphoryl)propanoate . We will delve into the proven performance of triethyl phosphonoacetate with supporting experimental data and protocols. In contrast, for Ethyl 3,3-bis(diethoxyphosphoryl)propanoate, we will analyze its structure to infer potential reactivity, discuss the current landscape of its documented applications, and present a theoretical framework for its application in olefination reactions, acknowledging the present scarcity of direct comparative studies in the scientific literature.
Section 1: Triethyl Phosphonoacetate - The Gold Standard in E-Selective Olefination
Triethyl phosphonoacetate is a commercially available and widely utilized reagent in organic synthesis, celebrated for its role in the Horner-Wadsworth-Emmons reaction.[1][2] Its chemical stability and the predictability of its reactive behavior have made it an indispensable tool for the synthesis of α,β-unsaturated esters, with a strong preference for the formation of the thermodynamically more stable (E)-isomer.[3]
Chemical Profile:
| Feature | Triethyl Phosphonoacetate |
| IUPAC Name | Ethyl 2-(diethoxyphosphoryl)acetate |
| CAS Number | 867-13-0[1] |
| Molecular Formula | C8H17O5P |
| Molecular Weight | 224.19 g/mol |
| Appearance | Colorless to light yellow liquid[3] |
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity
The HWE reaction commences with the deprotonation of the acidic α-proton of triethyl phosphonoacetate by a suitable base, such as sodium hydride or sodium methoxide, to generate a stabilized phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate cyclizes to form a transient oxaphosphetane, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct. The ease of removal of this byproduct is a significant advantage over the traditional Wittig reaction.[4]
The predominant formation of the (E)-alkene is a hallmark of the HWE reaction with stabilized phosphonates like triethyl phosphonoacetate. This stereoselectivity is attributed to the thermodynamic equilibration of the intermediates, favoring the less sterically hindered arrangement that leads to the trans-alkene.[4]
Reaction Mechanism Workflow
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Performance Data and Experimental Protocol
The efficacy of triethyl phosphonoacetate in the HWE reaction is well-documented across a wide range of substrates. The following table summarizes representative performance data from the literature.
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio |
| Cyclohexanone | NaH | Benzene | 77-87 | N/A |
| Benzaldehyde | NaH | DME | >95 | >95:5 |
| p-Anisaldehyde | NaOMe | Methanol | 90 | >99:1 |
| Cinnamaldehyde | NaH | THF | 82 | (E,E) isomer |
Experimental Protocol: Synthesis of Ethyl Cyclohexylideneacetate [1]
-
Preparation of the Ylide: In a dry, three-necked flask under a nitrogen atmosphere, a 50% dispersion of sodium hydride (0.33 mol) in mineral oil is washed with dry benzene. To the stirred suspension of NaH in dry benzene (100 mL), triethyl phosphonoacetate (0.33 mol) is added dropwise, maintaining the temperature between 30-35 °C. The mixture is stirred for 1 hour at room temperature after the addition is complete.
-
Reaction with Carbonyl: The resulting clear solution is cooled to 20-30 °C, and cyclohexanone (0.33 mol) is added dropwise. The reaction mixture is stirred for an additional 30 minutes.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with benzene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is distilled to afford ethyl cyclohexylideneacetate.
Section 2: Ethyl 3,3-bis(diethoxyphosphoryl)propanoate - A Reagent of Untapped Potential
In contrast to its well-studied monophosphonate counterpart, Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a less common reagent in the context of olefination reactions. Its structure, featuring a geminal bisphosphonate moiety, suggests a potentially distinct reactivity profile.
Chemical Profile:
| Feature | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate |
| IUPAC Name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate |
| CAS Number | 37465-31-9 |
| Molecular Formula | C13H28O8P2 |
| Molecular Weight | 374.30 g/mol |
| Appearance | Data not readily available |
Structural Analysis and Inferred Reactivity
The key structural feature of this molecule is the presence of two diethoxyphosphoryl groups on the same carbon atom (a gem-bisphosphonate). This arrangement is expected to significantly increase the acidity of the proton on the adjacent methylene group (C2) compared to triethyl phosphonoacetate. The two strongly electron-withdrawing phosphonate groups would effectively stabilize the resulting carbanion.
This enhanced acidity suggests that a weaker base might be sufficient for deprotonation. However, the steric bulk of the two phosphonate groups could hinder the approach of the resulting carbanion to a carbonyl center, potentially affecting reaction rates and yields.
Structural Comparison
Caption: Chemical structures of the two phosphonate reagents.
Current State of Knowledge and Potential Applications
A comprehensive search of the scientific literature reveals a notable absence of studies directly comparing the olefination performance of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate with triethyl phosphonoacetate. While the synthesis and chemistry of bisphosphonates are extensively studied, particularly in the context of medicinal chemistry for bone-related disorders, their application as HWE-type reagents for the synthesis of α,β-unsaturated esters is not well-documented.
The reactivity of gem-bisphosphonates in other contexts suggests that they can participate in various transformations. For instance, they are known to undergo Michael additions and can be functionalized at the carbon bearing the phosphonate groups. It is conceivable that under appropriate conditions, a carbanion could be generated at the C2 position, which could then react with a carbonyl compound.
A Hypothetical Reaction Pathway: A Double Elimination?
Given the structure of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate, a reaction with a carbonyl compound could potentially lead to a different class of products compared to the simple α,β-unsaturated esters obtained with triethyl phosphonoacetate. A hypothetical reaction pathway could involve the formation of an ylide at the C2 position, followed by a reaction with an aldehyde or ketone. A subsequent elimination of one or both phosphonate groups could lead to the formation of a substituted acrylate or a more complex unsaturated system.
However, without experimental evidence, this remains speculative. The steric hindrance and the electronic effects of the two phosphonate groups would play a crucial role in determining the feasibility and outcome of such a reaction.
Section 3: Comparative Analysis and Future Outlook
| Feature | Triethyl Phosphonoacetate | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate |
| Reactivity in Olefination | Well-established, reliable formation of α,β-unsaturated esters. | Not well-documented; potential for different reactivity due to the gem-bisphosphonate structure. |
| Stereoselectivity | High (E)-selectivity with stabilized carbanions. | Unknown. |
| Byproducts | Water-soluble phosphate, easily removed. | Expected to be water-soluble bisphosphate species. |
| Availability | Commercially available from numerous suppliers. | Less common, may require custom synthesis. |
| Experimental Data | Abundant in the literature. | Scarce to non-existent for direct olefination comparisons. |
Expert Insights and Causality:
The widespread adoption of triethyl phosphonoacetate in the HWE reaction is a direct consequence of its predictable reactivity and the high yields of (E)-α,β-unsaturated esters it consistently delivers. The straightforward purification, owing to the water-soluble nature of the phosphate byproduct, further enhances its appeal in both academic and industrial settings.
The limited exploration of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate in similar olefination reactions is likely due to a combination of factors. Its synthesis is more complex than that of triethyl phosphonoacetate. Furthermore, the focus of bisphosphonate chemistry has largely been in the domain of medicinal applications, where the P-C-P moiety is crucial for biological activity, rather than its potential as a leaving group in an olefination reaction.
Future Directions:
The lack of data on the olefination reactivity of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate represents a clear knowledge gap and an opportunity for future research. A systematic investigation into its reactivity with a range of aldehydes and ketones under various basic conditions could unveil novel synthetic methodologies. Such studies would need to carefully characterize the products to determine if a standard HWE-type olefination occurs, or if the gem-bisphosphonate moiety leads to alternative reaction pathways.
Conclusion
In the current state of synthetic chemistry, triethyl phosphonoacetate remains the unequivocal reagent of choice for the reliable and (E)-selective synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its performance is thoroughly validated by a vast body of experimental evidence.
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate , while an intriguing structural analogue, is a largely unexplored entity in the context of olefination chemistry. Its unique gem-bisphosphonate structure suggests the potential for novel reactivity, but this remains to be experimentally verified. For researchers and drug development professionals seeking a dependable method for the synthesis of α,β-unsaturated esters, triethyl phosphonoacetate is the proven and recommended reagent. The exploration of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate, however, presents an exciting frontier for the discovery of new synthetic transformations.
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Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]
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Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
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Ethyl 3,3-bis(diethoxyphosphoryl)propanoate - PubChem. [Link]
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McKenna, C. E.; Higa, M. T.; Cheung, N. H.; McKenna, M.-C. The Arbuzov Reaction: A Novel Route to Methylenebis(phosphonic acid) and its Dialkyl Esters. Tetrahedron Lett.1977 , 18 (2), 155–158. [Link]
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Russell, R. G. G. Bisphosphonates: The first 40 years. Bone2011 , 49 (1), 2–19. [Link]
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A Comparative Guide to Isotopic Labeling Studies with Ethyl 3,3-bis(diethoxyphosphoryl)propanoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate for isotopic labeling applications. While direct experimental data for this specific reagent is limited, this document leverages the well-established principles of the Horner-Wadsworth-Emmons (HWE) reaction and data from structurally related compounds to provide a comprehensive overview of its potential utility and compares it with alternative labeling methodologies.
Introduction: The Significance of Isotopic Labeling in Modern Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify analytes in complex biological matrices.[1] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the molecule's journey through a biological system or chemical reaction using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This approach is invaluable in drug development for metabolism and pharmacokinetic studies, and in mechanistic chemistry for understanding reaction pathways.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the stereoselective synthesis of alkenes.[2][3] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene.[2][3] The water-soluble nature of the phosphate byproduct simplifies purification, making the HWE reaction a preferred alternative to the classical Wittig reaction in many applications.[4]
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate: A Potential Reagent for Isotopic Labeling
Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a geminal bisphosphonate, a class of compounds that has seen use in HWE reactions.[5] While literature specifically detailing the use of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate in isotopic labeling is scarce, its structure suggests potential as a valuable tool for introducing an isotopically labeled three-carbon propanoate unit into a target molecule.
The presence of two phosphonate groups is expected to increase the acidity of the C-3 proton, facilitating carbanion formation under milder basic conditions compared to monophosphonates. The reactivity of the resulting carbanion would then be directed towards reaction with an aldehyde or ketone to form an α,β-unsaturated ester.
Hypothetical Synthesis of Isotopically Labeled Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
To be useful in isotopic labeling studies, an isotopically labeled version of the reagent is required. A plausible synthetic route to introduce a ¹³C label at the C-3 position is outlined below. This hypothetical synthesis is based on standard organophosphorus chemistry.
Caption: Hypothetical synthesis of [3-¹³C]Ethyl 3,3-bis(diethoxyphosphoryl)propanoate.
Comparative Analysis of Olefination Reagents for Isotopic Labeling
The choice of reagent for an olefination reaction in an isotopic labeling study depends on several factors, including the desired stereochemistry of the alkene, the reactivity of the carbonyl compound, and the ease of purification. Here, we compare the projected performance of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate with established alternatives.
| Reagent/Method | Typical Stereoselectivity | Substrate Scope | Purification | Key Advantages | Potential Drawbacks |
| Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (Hypothetical) | Likely (E)-selective | Aldehydes, potentially reactive ketones | Aqueous extraction of phosphate byproduct | Potentially milder reaction conditions due to increased acidity. | Lack of established protocols; potential for side reactions. |
| Standard HWE Reagents (e.g., Triethyl phosphonoacetate) | (E)-selective[2] | Wide range of aldehydes and ketones[3] | Aqueous extraction of phosphate byproduct | Well-established and predictable reactivity.[6] | May require stronger bases for less activated phosphonates. |
| Still-Gennari Reagents (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate) | (Z)-selective[2] | Aldehydes | Aqueous extraction of phosphate byproduct | Provides access to (Z)-alkenes with high stereoselectivity.[3] | Reagents can be more expensive and require specific reaction conditions (e.g., KHMDS, 18-crown-6).[2] |
| Wittig Reagents (Phosphonium ylides) | Varies (Z-selective with non-stabilized ylides, E-selective with stabilized ylides) | Wide range of aldehydes and ketones | Chromatography to remove triphenylphosphine oxide byproduct | Can provide (Z)-alkenes with non-stabilized ylides. | Purification can be challenging due to the byproduct.[4] |
Experimental Protocols
While a specific, validated protocol for Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is not available, a general procedure based on the Horner-Wadsworth-Emmons reaction can be proposed.
Hypothetical Protocol for Isotopic Labeling using [3-¹³C]Ethyl 3,3-bis(diethoxyphosphoryl)propanoate
-
Carbanion Formation: To a solution of [3-¹³C]Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a suitable base such as sodium hydride (NaH, 1.1 eq) portionwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination: Cool the solution of the carbanion to 0 °C and add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the isotopically labeled alkene.
Data Analysis and Validation
The success of the isotopic labeling experiment is confirmed through a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): The incorporation of the isotopic label is confirmed by the observation of the expected mass shift in the molecular ion peak of the product. For example, a ¹³C-labeled product will have a molecular weight that is one mass unit higher than the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will confirm the overall structure of the product.
-
¹³C NMR: The ¹³C spectrum will show a significantly enhanced signal for the labeled carbon atom.[7]
-
³¹P NMR: Phosphorus NMR is a powerful tool for characterizing phosphonate-containing compounds.[8][9] It can be used to confirm the presence of the phosphonate groups in the starting material and their absence in the final product.
-
Caption: Experimental workflow for isotopic labeling and analysis.
Conclusion and Future Directions
While direct experimental evidence is pending, Ethyl 3,3-bis(diethoxyphosphoryl)propanoate presents itself as a potentially valuable reagent for isotopic labeling studies, particularly for the introduction of a labeled propanoate moiety. Its geminal bisphosphonate structure suggests enhanced reactivity that may be advantageous under certain conditions.
Future experimental work is required to validate the hypothetical protocols outlined in this guide. Such studies should focus on:
-
Developing an efficient synthesis for isotopically labeled Ethyl 3,3-bis(diethoxyphosphoryl)propanoate.
-
Evaluating its reactivity with a range of aldehydes and ketones.
-
Determining the stereoselectivity of the olefination reaction under various conditions.
-
Directly comparing its performance against established HWE and Still-Gennari reagents.
By undertaking these investigations, the full potential of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate as a tool for isotopic labeling in drug discovery and mechanistic research can be realized.
References
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Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
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Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. (n.d.). Retrieved February 13, 2026, from [Link]
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ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 13, 2026, from [Link]
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Unusual emission from norbornene derived phosphonate molecule - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
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Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Retrieved February 13, 2026, from [Link]
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Ethyl 3,3-bis(diethoxyphosphoryl)propanoate (C13H28O8P2) - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
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Synthesis And Biological Evaluation Of Bisphosphonate Compound Labeled With 99mTc(CO)3+ | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019, January 10). Retrieved February 13, 2026, from [Link]
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Combining Pd- and Chiral Organocatalysis for the Enantioselective Deconjugative Allylation of Enals via Dienamine Intermediates - NSF Public Access Repository. (n.d.). Retrieved February 13, 2026, from [Link]
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Greening the Wittig and other reactions for the undergraduate organic teaching laboratory - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
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Comparison of Traditional and Alternative Wittig Reactions - Delaware Valley University. (n.d.). Retrieved February 13, 2026, from [Link]
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Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved February 13, 2026, from [Link]
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Phosphorus NMR and its application to metabolomics - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Carbon-13 Compounds - Icon Isotopes. (n.d.). Retrieved February 13, 2026, from [Link]
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Imaging with radiolabelled bisphosphonates - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
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The Potential of Radiolabeled Bisphosphonates in SPECT and PET for Bone Imaging. (2024, June 13). Retrieved February 13, 2026, from [Link]
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The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
